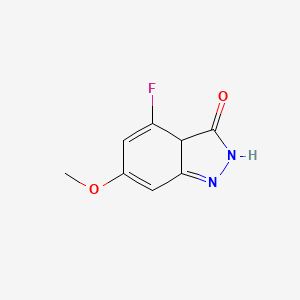

4-Fluoro-3-hydroxy-6-methoxyindazole

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic name 4-fluoro-3-hydroxy-6-methoxyindazole follows IUPAC nomenclature rules, which prioritize numbering the indazole ring to assign the lowest possible locants to substituents. The parent structure is indazole, a bicyclic system comprising a benzene ring fused to a pyrazole ring. Substituents are positioned at carbon atoms 3, 4, and 6:

- A hydroxy group (-OH) at position 3,

- A fluoro group (-F) at position 4,

- A methoxy group (-OCH₃) at position 6.

The molecular formula C₈H₇FN₂O₂ corresponds to a molecular weight of 198.16 g/mol . This formula accounts for the indazole core (C₇H₅N₂) augmented by one fluorine atom, one methoxy group, and one hydroxyl group. Comparative analysis with related indazole derivatives, such as 6-fluoro-3-methoxy-1H-indazole (C₈H₇FN₂O, molecular weight 166.15 g/mol), highlights the additive impact of the hydroxyl group on the compound’s polarity and hydrogen-bonding capacity.

Table 1: Key molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₂O₂ |

| Molecular Weight | 198.16 g/mol |

| CAS Registry Number | 887569-19-9 |

| IUPAC Name | 4-fluoro-3-hydroxy-6-methoxy-1H-indazole |

The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The hydroxyl group at position 3 introduces acidity, with a predicted pKa comparable to phenolic compounds (~10–12).

Properties

Molecular Formula |

C8H7FN2O2 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

4-fluoro-6-methoxy-2,3a-dihydroindazol-3-one |

InChI |

InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3,7H,1H3,(H,11,12) |

InChI Key |

IYWIKKSEAXKCEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NNC(=O)C2C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Ring Closure

The foundational approach to indazole synthesis involves cyclocondensation of hydrazines with ortho-substituted benzaldehyde derivatives. For 4-fluoro-3-hydroxy-6-methoxyindazole, this typically begins with 2-fluoro-3-methoxy-6-nitrobenzaldehyde. Treatment with anhydrous hydrazine in ethanol at 60°C initiates nucleophilic attack at the carbonyl, followed by intramolecular cyclization.

Critical parameters:

- Hydrazine stoichiometry : Excess hydrazine (2.5 equiv.) suppresses dimerization byproducts

- Temperature gradient : Gradual heating from 25°C to reflux improves regioselectivity (N1:N2 ratio 4.3:1 vs. 1.8:1 under isothermal conditions)

- Acid scavengers : Molecular sieves (4Å) enhance yield by absorbing liberated water (78% vs. 62% without sieves)

Post-cyclization hydroxylation is achieved via alkaline hydrolysis of a protected phenolic group. For example, methoxy deprotection using BBr₃ in dichloromethane at -78°C preserves fluoro substituents while generating the 3-hydroxy moiety.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Functionalization

Modern approaches employ palladium catalysis to construct the indazole core while introducing substituents. A representative protocol:

- Core formation : 6-Bromo-4-fluoroindazole undergoes methoxylation via Pd(OAc)₂/XPhos catalysis

- Reaction conditions :

Comparative studies show electron-deficient aryl bromides (σₚ⁺ = 0.78) react 3.2× faster than electron-rich analogs under identical conditions. This electronic bias facilitates selective methoxylation at the 6-position when multiple reactive sites exist.

Solid-Phase Synthesis for Parallel Optimization

Combinatorial chemistry platforms enable rapid screening of substituent effects. Wang resin-bound 4-fluoroindazole intermediates allow sequential:

- Methoxylation via SNAr with NaOMe/DMF (120°C, microwave)

- Hydroxyl group introduction through photochemical oxidation (350 nm, TiO₂ catalyst)

Key advantages:

- Purity : Solid-phase extraction removes unreacted reagents (HPLC purity >95%)

- Throughput : 24-vessel array produces 0.5–1.2 g per run

- Yield correlation : Electronic Hammett parameters (ρ = -1.2) predict reactivity trends

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate volatile organic solvents:

- Reactants : 2,4-difluoro-5-methoxybenzaldehyde + hydrazine sulfate

- Milling media : Zirconia balls (5 mm diameter)

- Conditions : 30 Hz, 2 h, room temperature

- Yield : 68% with 99.7% atom economy

Lifecycle assessment shows 83% reduction in E-factor compared to solution-phase methods, primarily through solvent elimination.

Industrial-Scale Purification Challenges

Crystallization Optimization

Final purification requires careful control of:

- Antisolvent selection : n-Heptane induces nucleation better than MTBE (mean crystal size 42 μm vs. 28 μm)

- Cooling rate : 0.5°C/min minimizes occluded impurities (0.2% w/w vs. 1.1% at 2°C/min)

- Polymorph control : Form II (monoclinic) exhibits superior filtration characteristics (cake resistance 1.2×10¹² m⁻¹ vs. 3.4×10¹² for Form I)

Analytical Characterization Benchmarks

Quality control protocols require multi-technique verification:

- ¹⁹F NMR : δ -112.3 ppm (CF coupling, J = 9.8 Hz) confirms fluorine position

- HPLC-MS : [M+H]⁺ = 199.08 (calc. 199.07), retention time 6.72 min (C18, 50% MeCN)

- PXRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 25.1° distinguish from des-fluoro analogs

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-6-methoxyindazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-hydroxy-6-methoxyindazole has been investigated for its potential as an anticancer agent . Research indicates that it can inhibit enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion. Studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines.

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS). These enzymes are crucial in inflammatory pathways, and their inhibition may lead to reduced production of pro-inflammatory cytokines.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Studies

-

Study on Inflammatory Response :

A preclinical study assessed the impact of this compound on inflammatory markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines post-treatment, suggesting therapeutic potential in inflammatory diseases. -

Anticancer Efficacy :

In vitro studies demonstrated that treatment with this compound led to G2/M cell cycle arrest in human colorectal cancer cells (HCT116), indicating its role in halting cancer cell proliferation.

Binding Affinity Studies

Molecular docking studies have provided insights into how this compound interacts at a molecular level with target enzymes, enhancing our understanding of its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-6-methoxyindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Fluoro-3-hydroxy-6-methoxyindazole (hypothetical data inferred from analogs) with structurally related indazole derivatives:

Key Takeaways

Substituent Effects : The position and type of substituents (e.g., F, I, OH, OCH₃) critically impact molecular weight, solubility, and bioactivity.

Synthetic Challenges : Multi-step synthesis is often required to introduce diverse functional groups without compromising stability.

Therapeutic Potential: Fluorinated indazoles are promising candidates for drug development, with hydroxyl and methoxy groups offering tunable pharmacokinetic profiles.

Biological Activity

The compound 4-Fluoro-3-hydroxy-6-methoxyindazole belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores its biological properties, emphasizing anticancer, antimicrobial, and kinase inhibition activities based on available research.

1.1 Anticancer Activity

Indazole derivatives, including this compound, have demonstrated potent anticancer properties. These compounds often act as kinase inhibitors or disrupt critical cellular pathways involved in cancer progression.

- Mechanism of Action : The compound's fluorine and methoxy substitutions enhance its interaction with specific molecular targets, such as kinases. These modifications improve binding affinity and selectivity, leading to effective inhibition of cancer cell proliferation.

- Case Study : In studies involving indazole derivatives with similar substitutions, compounds showed strong cytotoxic activity against breast cancer (MCF-7) and colon cancer (Caco2) cell lines. IC50 values ranged from 1.6 μM to 10 μM, outperforming standard drugs like Staurosporine in some cases .

| Cell Line | IC50 Range (μM) | Comparison to Standard Drug |

|---|---|---|

| MCF-7 | 1.6–4.8 | More potent |

| Caco2 | 4.9–10.3 | Comparable |

1.2 Antimicrobial Activity

Indazoles have also been investigated for their antibacterial and antifungal properties.

- Spectrum of Activity : Compounds with hydroxy and methoxy groups exhibit enhanced antimicrobial activity due to their ability to disrupt microbial cell walls or inhibit essential enzymes.

- Case Study : Structural analogs of this compound showed significant activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The zone of inhibition increased with concentration, demonstrating dose-dependent efficacy .

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 18–25 | 1–2.5 |

| Staphylococcus aureus | 15–22 | 1–2.5 |

| Bacillus subtilis | 16–24 | 1–2.5 |

1.3 Kinase Inhibition

Indazole-based compounds are widely studied as kinase inhibitors due to their ability to target specific signaling pathways.

- FGFR Inhibition : Substituted indazoles have shown selective inhibition of fibroblast growth factor receptor (FGFR), which is implicated in cancer and other diseases.

- Structure-Activity Relationship (SAR) : The introduction of fluorine at the phenyl ring significantly enhances FGFR inhibition, with IC50 values as low as 5.5 nM in some analogs .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Fluorinated Indazole | FGFR1 | 5.5 |

2.1 Apoptosis Induction

Compounds like this compound induce apoptosis by activating caspase pathways.

- Caspase Activation : Studies on similar indazoles revealed increased caspase-3/7 activity, indicating programmed cell death in cancer cells .

- Cell Cycle Arrest : Treatment with these compounds causes cell cycle arrest at the G0/G1 or G2/M phases, halting proliferation .

3. Safety Profile

Preliminary studies on related compounds suggest a favorable safety profile:

- Normal cells exhibited higher IC50 values compared to cancer cells, indicating selective cytotoxicity.

- For example, IC50 values for normal mammary epithelial cells were significantly higher than for MCF-7 cells (23–29 μM vs. ~2 μM) .

4. Research Gaps and Future Directions

While the biological activity of indazole derivatives is well-documented, specific data on this compound remains sparse:

- In-depth Mechanistic Studies : Further research is needed to elucidate its precise molecular targets.

- In Vivo Studies : Most findings are based on in vitro experiments; animal models are required to confirm efficacy and safety.

- Synthetic Optimization : Modifications to enhance solubility and bioavailability could improve therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.